molecular formula C21H17ClF6N2O2 B606537 1-[3,5-双(三氟甲基)苯甲酰基]-N-(4-氯苯基)哌啶-3-甲酰胺 CAS No. 1207113-88-9

1-[3,5-双(三氟甲基)苯甲酰基]-N-(4-氯苯基)哌啶-3-甲酰胺

货号 B606537
CAS 编号: 1207113-88-9
分子量: 478.82
InChI 键: KIGLPXRFIWBAEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The Rho family of small GTPases play an important role in transduction of cell signaling events associated with several human cancers. CCG-1423 is a specific inhibitor of Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription. The site of inhibition in the pathway is not precisely defined but CCG-1423 appears to act on some aspect of the interaction of SRF with its transcriptional cofactor megakaryoblastic leukemia 1 (MKL1) at a point upstream of DNA binding. CCG-100602 is a CCG-1423 analog developed for improved selectivity, potency, and attenuated cytotoxicity relative to its parent compound. CCG-100602 inhibits RhoA/C-mediated, SRF-driven luciferase expression in PC-3 prostate cancer cells with an IC50 value of 9.8 µM. At 100 μM, CCG-100602 demonstrates 72% inhibition of PC-3 cell invasion into a Matrigel model of metastasis, exhibiting an efficacy:toxicity profile superior to that of CCG-1423 at 10 μM.
CCG-100602 inhibits RhoA/C-mediated, SRF-driven luciferase expression in PC-3 prostate cancer cells with an IC50 value of 9.8 µM.

科学研究应用

Inhibition of RhoA/C-mediated, SRF-driven Transcription

Specific Scientific Field

This application falls under the field of Molecular Biology .

Summary of the Application

CCG-100602 is known to inhibit RhoA/C-mediated, SRF-driven transcription. It has been used in studies involving PC-3 prostate cancer cells .

Methods of Application

The compound is applied to PC-3 prostate cancer cells in a laboratory setting. The efficacy of CCG-100602 is measured by its ability to inhibit luciferase expression driven by the RhoA/C-mediated, SRF pathway .

Results or Outcomes

CCG-100602 has shown to inhibit RhoA/C-mediated, SRF-driven luciferase expression in PC-3 prostate cancer cells with an IC50 value of 9.8 µM. At 100 μM, CCG-100602 demonstrates 72% inhibition of PC-3 cell invasion into a Matrigel model of metastasis .

Prevention of Fibrosis around the Temporomandibular Joint (TMJ)

Specific Scientific Field

This application is related to the field of Medical and Health Sciences .

Summary of the Application

CCG-100602 aids in preventing fibrosis around the temporomandibular joint (TMJ) .

Methods of Application

The specific methods of application are not detailed in the sources. However, it can be inferred that the compound is applied in a controlled laboratory setting, likely involving animal models .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the sources. However, it is stated that CCG-100602 aids in preventing fibrosis around the TMJ .

Inhibition of SRF/myocardin signaling pathway

Specific Scientific Field

This application falls under the field of Cardiovascular Research .

Summary of the Application

CCG-100602 is known to inhibit the SRF/myocardin signaling pathway, which plays a central role in the pathological aortic stiffening in hypertension .

Methods of Application

The compound is applied in a laboratory setting, likely involving animal models. The efficacy of CCG-100602 is measured by its ability to reduce aortic stiffness and then blood pressure .

Results or Outcomes

Under CCG-100602 treatment, the elevated protein levels of SRF and myocardin in spontaneously hypertensive rats (SHR) derived aortic VSMCs were significantly reduced to levels similar to Wistar-Kyoto (WKY) TA VSMCs . In vivo, 2 weeks of treatment with SRF/myocardin inhibitor delivered by subcutaneous osmotic minipump significantly reduced aortic stiffness and then blood pressure in SHR but not in WKY rats .

属性

IUPAC Name

1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF6N2O2/c22-16-3-5-17(6-4-16)29-18(31)12-2-1-7-30(11-12)19(32)13-8-14(20(23,24)25)10-15(9-13)21(26,27)28/h3-6,8-10,12H,1-2,7,11H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQCFMZWVKQBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。